molecular formula C11H20N2O3 B13892156 tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

Cat. No.: B13892156
M. Wt: 228.29 g/mol
InChI Key: OSAXWHKEQRUBFV-MRVPVSSYSA-N
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Description

tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to an azepane ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azepane derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is used as a protecting group for amines. It is also employed in the synthesis of various heterocyclic compounds .

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interactions between enzymes and carbamate derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug intermediate. It is used in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry: this compound is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical assays and drug development .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4R)-2-oxoazepan-4-yl]carbamate is unique due to the presence of the azepane ring, which imparts specific reactivity and stability. This makes it suitable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

OSAXWHKEQRUBFV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC(=O)C1

Origin of Product

United States

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